N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a chemical compound with significant interest in medicinal chemistry. It is characterized by its complex structure and potential applications in pharmaceutical research.
The compound can be found in various chemical databases, including PubChem, where it is cataloged with specific identifiers such as its molecular formula and molecular weight of approximately 401.81 g/mol.
This compound falls under the category of pyridinecarboxamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the dimethylamino and trifluoromethyl groups in its structure enhances its pharmacological profile.
The synthesis of N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step reactions that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The molecular structure of N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide can be represented using various notations:
InChI=1S/C18H19ClF3N3O2/c1-24(2)7-6-23-16(26)15-9-14(19)11-25(17(15)27)10-12-4-3-5-13(8-12)18(20,21)22/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,23,26)
CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Cl
This compound's structural data includes:
N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions:
Technical details such as reaction kinetics and mechanisms are essential for optimizing these transformations.
The mechanism of action for N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide involves interaction with specific biological targets. This compound may act by:
Data from pharmacological studies would provide insights into its efficacy and specificity towards these targets.
The physical properties of N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide include:
Chemical properties such as stability under different pH conditions and reactivity with other compounds are critical for understanding its behavior in biological systems.
N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide has potential applications in:
This compound's diverse applications highlight its importance in advancing medicinal chemistry and drug discovery efforts.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: